molecular formula C19H16N4O3 B2365729 N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide CAS No. 1421475-72-0

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide

Cat. No. B2365729
CAS RN: 1421475-72-0
M. Wt: 348.362
InChI Key: XGYHMQZMDBNZIF-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide, also known as OPA-15406, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves inhibiting the activity of a specific enzyme.

Scientific Research Applications

Selective Inhibition of Mutant B-Raf Pathway

A study presented the discovery and optimization of a series of aminoisoquinolines as potent inhibitors of the mutant B-Raf pathway, highlighting the chemical modification from benzamide to aminoisoquinoline core for improved kinase selectivity and pharmacokinetic properties, leading to potent antitumor agents (Smith et al., 2009).

Neuroleptic Activity of Benzamides

Research into the neuroleptic activity of benzamides, including the synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated potential therapeutic applications for psychosis treatment due to its potency and favorable side effect profile compared to current drugs (Iwanami et al., 1981).

Prevention of Cerebral Vasospasm

A study on the oral administration of endothelin receptor antagonists for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm indicated the potential therapeutic application of such compounds in reducing the constriction of blood vessels, highlighting a specific treatment avenue for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Designing Single-Molecule and Single-Chain Magnets

Research into the coordination of certain ligands to copper ions for the creation of anionic metalloligands demonstrated applications in designing single-molecule and single-chain magnets, showcasing the material science application of benzamide derivatives in magnetic storage technology (Costes et al., 2010).

properties

IUPAC Name

N-[2-oxo-2-[(2-phenoxypyrimidin-5-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(13-20-18(25)14-7-3-1-4-8-14)23-15-11-21-19(22-12-15)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHMQZMDBNZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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